molecular formula C26H25N5O4S2 B12155009 ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B12155009
M. Wt: 535.6 g/mol
InChI Key: GOVSBRVOQIWMOH-SILNSSARSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring via a (Z)-configured methylidene bridge. The thiazolidinone moiety is substituted with a benzyl group at position 3 and a thioxo group at position 2, while the pyrido[1,2-a]pyrimidin system is linked to a piperazine ring through an ethyl carboxylate ester (Fig. 1).

Preparation Methods

The synthesis of ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the thiazolidine and pyrido[1,2-a]pyrimidine intermediates. The reaction conditions often include the use of solvents like toluene or ethanol, catalysts such as p-toluenesulfonic acid, and reagents like sodium nitrite and potassium iodide . Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study 1: Anticancer Activity

In a study published in Pharmaceuticals, researchers synthesized derivatives of this compound and tested their effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against MCF7 cells, suggesting significant anticancer potential .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against various pathogens. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell walls .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The compound’s closest analogues differ in substituents on the thiazolidinone ring, the heterocyclic core, and the linker group. A comparative analysis is provided below:

Compound Core Structure Thiazolidinone Substituents Linker/Functional Group Molecular Weight (g/mol)
Target Compound (Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate) Pyrido[1,2-a]pyrimidin-4-one 3-Benzyl, 2-thioxo Piperazine-1-carboxylate ~593.7 (calculated)
Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate Pyrido[1,2-a]pyrimidin-4-one 3-Methyl, 2-thioxo Piperidine-4-carboxylate ~549.6
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-(1-Phenylethyl), 2-thioxo 4-Ethylpiperazinyl ~604.7
Ethyl 4-{4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperazine-1-carboxylate Thiazolidinone (non-fused) 3-Benzodioxolylmethylene, 2-thioxo Piperazine-1-carboxylate with butanoyl ~556.6

Implications of Substituent Modifications

  • Phenylethyl (in ) introduces steric bulk, which may affect binding pocket accommodation in enzyme targets.
  • Linker Groups: Piperazine-1-carboxylate (target compound) offers hydrogen-bonding capability via the carboxylate, contrasting with the piperidine-4-carboxylate in , which lacks a tertiary amine for protonation.

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to analogues like and , primarily due to shared thiazolidinone and pyrido[1,2-a]pyrimidin motifs. However, the benzyl substituent and piperazine linker reduce similarity scores compared to simpler derivatives (e.g., ) .

Biological Activity

Ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Thiazolidine ring
  • Pyrido[1,2-a]pyrimidine core
  • Piperazine moiety

These structural components contribute to its diverse biological activities. The molecular formula is C26H25N5O4S2C_{26}H_{25}N_{5}O_{4}S_{2} with a molecular weight of approximately 535.6 g/mol.

PropertyValue
Molecular FormulaC26H25N5O4S2
Molecular Weight535.6 g/mol
IUPAC NameEthyl 4-[3-[(Z)-(3-benzyl...
InChI KeyGOVSBRVOQIWMOH-SILNSSARSA-N

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

  • The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have reported IC50 values as low as 0.16 µM for certain derivatives .
  • Mechanistically, the compound induces apoptosis via the caspase pathway and affects the cell cycle progression .

2. Antiviral Properties

  • Preliminary studies suggest potential antiviral activity against specific viral strains, although detailed mechanisms remain under investigation.
  • The structural components of the compound allow for interactions with viral proteins, inhibiting replication processes .

3. Antimicrobial Effects

  • Ethyl 4-{3... has shown promising results in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition:

  • The unique structure enables binding to active sites of enzymes involved in critical metabolic pathways, leading to inhibition and modulation of their functions.

Receptor Binding:

  • The compound may also engage with various receptors, influencing signaling pathways that are crucial for cell survival and proliferation .

Study on Anticancer Activity

In a study conducted by Da Silva et al., derivatives of thiazolidinones were evaluated for their anti-glioma activity. Among these derivatives, certain compounds exhibited significant cytotoxicity against glioblastoma multiform cells through decreased cell viability . This supports the potential application of ethyl 4-{3... in treating aggressive forms of cancer.

Antioxidant Activity

Research has indicated that modifications to the thiazolidine ring can enhance antioxidant properties. Compounds similar to ethyl 4-{3... have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation, showcasing their potential in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For example, using polar aprotic solvents like DMF or DMSO can enhance nucleophilic substitution efficiency in heterocyclic ring formation . Multi-step reactions may require intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate thiazolidinone or pyridopyrimidine intermediates before coupling with the piperazine moiety. Evidence suggests that controlling stoichiometry during imine formation (e.g., Z-configuration stabilization) is critical to avoid byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR can confirm regiochemistry, particularly for Z/E isomer differentiation in the thiazolidinone-methylidene group. Aromatic proton signals in pyridopyrimidine (δ 8.5–9.0 ppm) and piperazine (δ 3.0–4.0 ppm) regions are diagnostic .
  • Mass Spectrometry (HRMS) : Accurate mass analysis validates molecular formula integrity, especially for detecting sulfur-containing fragments (e.g., thioxo groups) .
  • X-ray Crystallography : Resolves tautomeric ambiguities in the 4-oxo-thiazolidinone and pyridopyrimidine systems .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Q. What standard biological assays are recommended for initial activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against HIV-1 integrase or bacterial enzymes (e.g., DNA gyrase) due to structural similarities to known inhibitors . Use fluorogenic substrates (e.g., 2’-deoxyuridine triphosphate analogs) to quantify activity.
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can reaction intermediates and mechanisms be elucidated for the Z-configured thiazolidinone-methylidene moiety?

  • Methodological Answer :

  • Isolation of Intermediates : Quench reactions at timed intervals (e.g., 30 min, 1 hr) and characterize intermediates via LC-MS/MS.
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and energy barriers for Z/E isomerization. Compare computed NMR shifts with experimental data .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the methylidene position to study proton transfer mechanisms .

Q. What computational strategies can predict optimal reaction pathways for heterocyclic coupling?

  • Methodological Answer :

  • Reaction Path Search : Combine quantum mechanical (QM) methods (e.g., DFT) with molecular dynamics (MD) to identify low-energy pathways for pyridopyrimidine-thiazolidinone cyclization .
  • Machine Learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict solvent/catalyst combinations that maximize yield .
  • COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to optimize stirring rates and temperature profiles .

Q. How can contradictory spectral data (e.g., tautomerism in the 4-oxo-thiazolidinone ring) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Conduct experiments (e.g., 25°C to −40°C) to observe tautomeric equilibria. Slow exchange regimes may reveal distinct proton environments .
  • Isotopic Labeling : Introduce 15N or 13C labels at the oxo/thioxo positions to track tautomer dynamics via 2D NMR (HSQC, HMBC) .
  • Solid-State NMR : Compare solution and solid-state spectra to assess crystallographic vs. solution-phase tautomer preferences .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HIV-1 integrase (PDB: 1BL3). Focus on hydrogen bonding with the thioxo group and π-π stacking with pyridopyrimidine .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., benzyl → substituted benzyl) .
  • 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic descriptors with bioactivity data from analogs .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use PEG-400/water or cyclodextrin-based formulations to enhance aqueous solubility.
  • Amorphous Solid Dispersions : Spray-dry with HPMCAS to improve bioavailability .
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperazine ring without disrupting pharmacophore integrity .

Q. What methodologies optimize multi-step synthesis for scalability?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation and reduce reaction times .
  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to identify critical parameters (e.g., pH, catalyst loading) for reproducibility .

Q. How can stability under physiological conditions be assessed?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation products via UPLC-QTOF .
  • Plasma Stability Assays : Incubate with rat plasma (37°C, 24 hr) and quantify remaining compound using LC-MS/MS .

Properties

Molecular Formula

C26H25N5O4S2

Molecular Weight

535.6 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C26H25N5O4S2/c1-2-35-25(34)29-14-12-28(13-15-29)22-19(23(32)30-11-7-6-10-21(30)27-22)16-20-24(33)31(26(36)37-20)17-18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3/b20-16-

InChI Key

GOVSBRVOQIWMOH-SILNSSARSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5

Origin of Product

United States

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